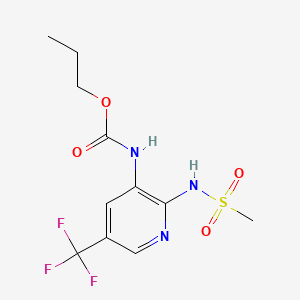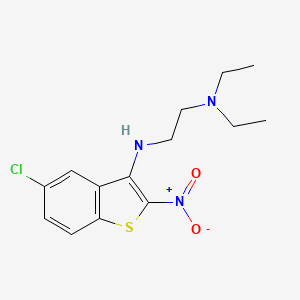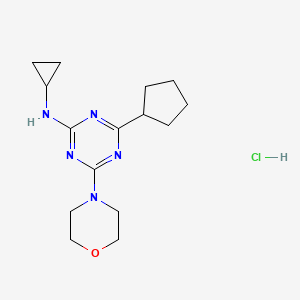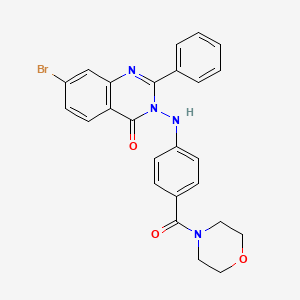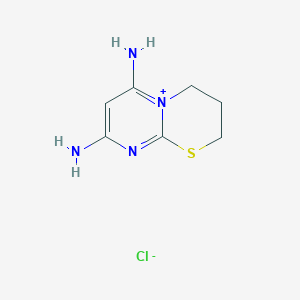
3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diamine with a thioamide in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
化学反応の分析
Types of Reactions
3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
科学的研究の応用
3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as electroluminescent materials for OLED devices
作用機序
The mechanism of action of 3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
類似化合物との比較
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure and exhibit comparable biological activities.
Benzothiazoles: Another class of heterocyclic compounds with sulfur and nitrogen atoms, known for their diverse biological activities.
Thiadiazoles: These compounds also contain sulfur and nitrogen atoms and are studied for their antimicrobial and anticancer properties
Uniqueness
3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride is unique due to its specific ring structure and the presence of both amino and thiazin-ium groups. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .
特性
CAS番号 |
92629-51-1 |
|---|---|
分子式 |
C7H11ClN4S |
分子量 |
218.71 g/mol |
IUPAC名 |
3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-5-ium-6,8-diamine;chloride |
InChI |
InChI=1S/C7H10N4S.ClH/c8-5-4-6(9)11-2-1-3-12-7(11)10-5;/h4H,1-3H2,(H3,8,9);1H |
InChIキー |
KDOCRAQRRFCDKG-UHFFFAOYSA-N |
正規SMILES |
C1C[N+]2=C(C=C(N=C2SC1)N)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


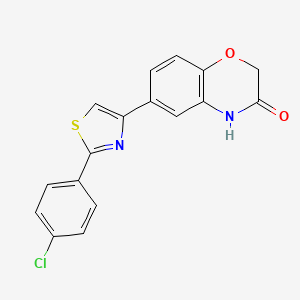
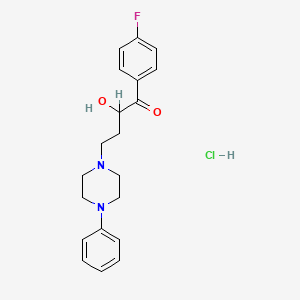


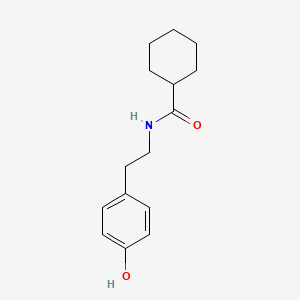
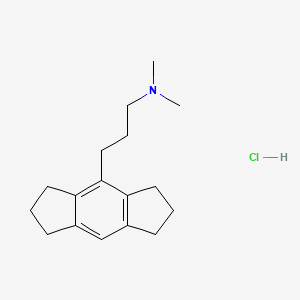
![benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12736426.png)

![9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12736449.png)

